



Application Notes and Protocols for FT895 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	FT895			
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Abstract

FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, demonstrating significant potential as a therapeutic agent in various cancer models. With an IC50 of 3 nM for HDAC11, FT895 exhibits over 1000-fold selectivity against other HDAC family members. This document provides detailed application notes and experimental protocols for the use of FT895 in cancer research, with a focus on its demonstrated efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST), lung cancer, and JAK2-driven myeloproliferative neoplasms. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of FT895.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is a common feature in many cancers, leading to altered gene expression and the promotion of tumorigenesis. HDAC inhibitors have emerged as a promising class of anticancer drugs. **FT895** distinguishes itself through its high selectivity for HDAC11, minimizing off-target effects and offering a more targeted therapeutic approach. Preclinical studies have highlighted **FT895**'s ability to inhibit cancer cell proliferation, induce apoptosis, and suppress cancer stem cell self-renewal through various signaling pathways.



Applications in Cancer Research

FT895 has demonstrated anti-cancer activity in several preclinical models:

- Malignant Peripheral Nerve Sheath Tumors (MPNST): FT895 exhibits synergistic anti-tumor
 effects when used in combination with cordycepin, both in vitro and in vivo. This combination
 therapy has been shown to disrupt the Hippo signaling pathway.[1][2]
- Lung Cancer: FT895 has been shown to reduce the self-renewal of cancer stem cells and inhibit the growth of drug-resistant cancer cells by suppressing the expression of the transcription factor Sox2.
- JAK2-Driven Myeloproliferative Neoplasms: FT895 can inhibit the proliferation of cancer cells driven by JAK2 mutations by blocking the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **FT895** from preclinical studies.

Table 1: In Vitro Efficacy of FT895 in MPNST Cell Lines

Cell Line	Cancer Type	FT895 IC50 (μM)
S462TY	MPNST	6.76
T265	MPNST	10.09
ST8814	MPNST	22.88
STS26T	Sporadic MPNST	58.49
sNF96.2	NF1-related MPNST	77.16

Table 2: In Vivo Efficacy of **FT895** and Cordycepin Combination Therapy in MPNST Xenograft Model



Treatment Group	Dosage	Frequency	Route of Administration
Vehicle Control	-	3 times/week	Tail Vein Injection
Cordycepin	25 mg/kg	3 times/week	Tail Vein Injection
FT895 (Full Dose)	1 mg/kg	3 times/week	Tail Vein Injection
FT895 (Half Dose)	0.5 mg/kg	3 times/week	Tail Vein Injection
Cordycepin + FT895	25 mg/kg + 1 mg/kg	3 times/week	Tail Vein Injection

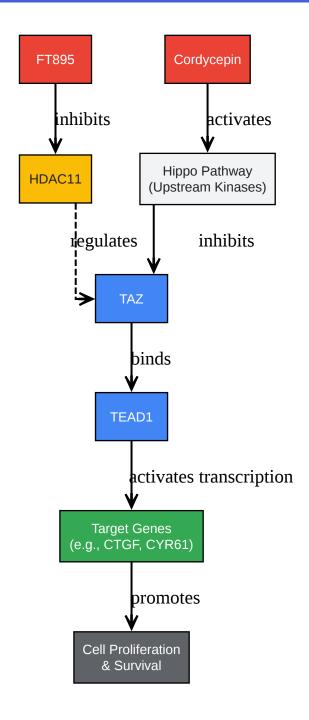
Signaling Pathways and Mechanisms of Action

FT895 exerts its anti-cancer effects through the modulation of key signaling pathways.

Hippo Signaling Pathway in MPNST

In MPNST, **FT895**, particularly in combination with cordycepin, downregulates the expression of the key Hippo pathway transcriptional co-activators TAZ and its binding partner TEAD1. This leads to the suppression of downstream target genes involved in cell proliferation and survival.





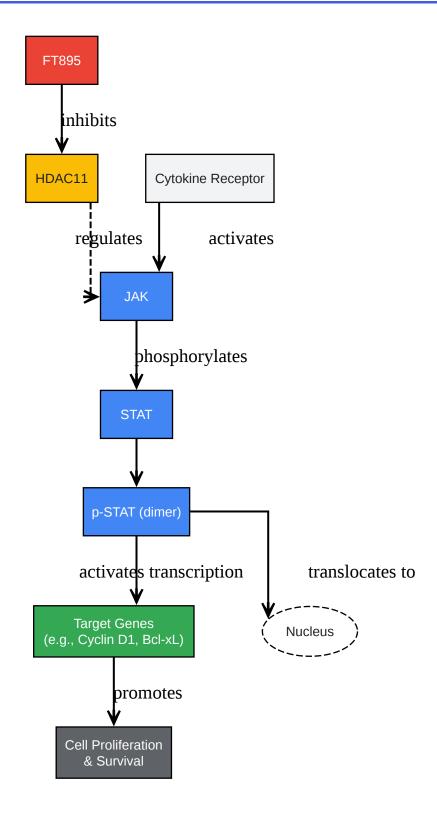
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Caption: FT895 and Cordycepin effect on the Hippo pathway in MPNST.

JAK/STAT Signaling Pathway

FT895 has been shown to block the JAK/STAT signaling pathway, which is often constitutively active in various cancers and drives proliferation and survival. By inhibiting this pathway, **FT895** can suppress the growth of malignant cells.





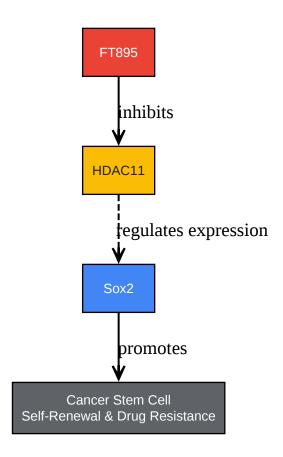
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Caption: FT895's inhibitory effect on the JAK/STAT signaling pathway.

Sox2 Expression in Lung Cancer Stem Cells



FT895 has been demonstrated to suppress the self-renewal of lung cancer stem cells by inhibiting the expression of the key pluripotency transcription factor, Sox2.



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Caption: FT895 mediated suppression of Sox2 in lung cancer stem cells.

Experimental Protocols Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of **FT895** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., S462TY, STS26T)
- Complete culture medium (e.g., DMEM with 10% FBS)
- FT895 (dissolved in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of FT895 in complete medium. The final concentration of DMSO should be less than 0.1%.
- Remove the medium from the wells and add 100 μ L of the **FT895** dilutions. Include a vehicle control (medium with DMSO).
- Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes at room temperature.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to **FT895** treatment.

Materials:

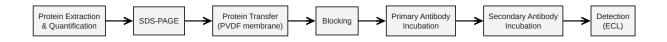
- Cancer cells treated with FT895
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-TEAD1, anti-TAZ, anti-p-STAT3, anti-STAT3, anti-Sox2, anti-GAPDH)
- · HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

Lyse the treated and control cells with RIPA buffer.



- Determine the protein concentration using a BCA assay.
- Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized, e.g., 1:1000).
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature (dilutions to be optimized, e.g., 1:5000).
- Wash the membrane three times with TBST.
- Develop the blot using ECL reagent and capture the signal with an imaging system.
- Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.



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Caption: General workflow for Western blot analysis.

In Vivo Xenograft Tumor Model

This protocol describes the use of **FT895** in a mouse xenograft model of cancer.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cells (e.g., S462TY or STS26T)

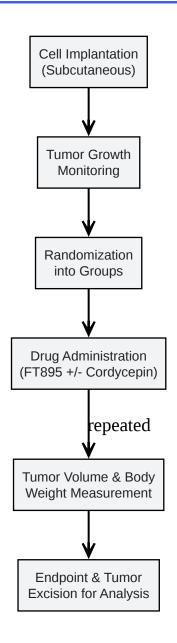


- Matrigel (optional)
- FT895 and/or Cordycepin formulated for injection
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer **FT895** (e.g., 0.5-1 mg/kg), cordycepin (e.g., 25 mg/kg), the combination, or vehicle control via tail vein injection, three times a week.
- Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).





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Caption: Workflow for an in vivo xenograft study.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the binding of transcription factors (e.g., TEAD1) to the promoter regions of target genes.

Materials:

Cancer cells treated with FT895 and cordycepin



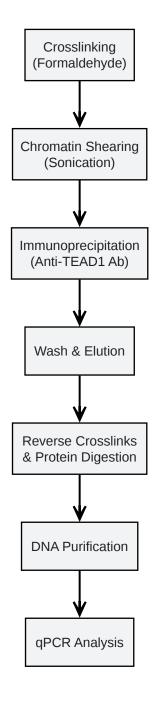
- Formaldehyde
- Glycine
- Lysis buffers
- Sonicator
- Anti-TEAD1 antibody and IgG control
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- DNA purification kit
- qPCR primers for target gene promoters

Procedure:

- Crosslink proteins to DNA in treated and control cells with formaldehyde.
- Quench the crosslinking reaction with glycine.
- · Lyse the cells and isolate the nuclei.
- Shear the chromatin by sonication to an average fragment size of 200-500 bp.
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the chromatin overnight at 4°C with the anti-TEAD1 antibody or an IgG control.
- Capture the antibody-protein-DNA complexes with Protein A/G beads.
- Wash the beads to remove non-specific binding.



- Elute the complexes from the beads.
- Reverse the crosslinks by heating with NaCl.
- Digest the proteins with Proteinase K.
- Purify the immunoprecipitated DNA.
- Quantify the enrichment of specific promoter regions by qPCR using primers flanking the putative TEAD1 binding sites.





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Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

FT895 is a promising selective HDAC11 inhibitor with demonstrated preclinical efficacy in multiple cancer types. Its ability to modulate key oncogenic signaling pathways, such as the Hippo and JAK/STAT pathways, and to target cancer stem cells underscores its therapeutic potential. The application notes and protocols provided here offer a comprehensive guide for researchers to further explore the anti-cancer mechanisms of **FT895** and to evaluate its efficacy in various cancer models. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for FT895 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#applications-of-ft895-in-cancer-research]

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